Pyrethrins

Toxicology Mammalian Safety Acute Toxicity

Pyrethrins (CAS 8003-34-7) are a mixture of six naturally occurring ester compounds extracted from Chrysanthemum cinerariifolium flowers, primarily pyrethrin I and pyrethrin II. These botanical insecticides act as rapid-acting neurotoxins by modulating voltage-gated sodium channels in insects, causing paralysis ('knockdown') and mortality.

Molecular Formula C43H56O8
Molecular Weight 700.9 g/mol
CAS No. 8003-34-7
Cat. No. B594832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrethrins
CAS8003-34-7
Molecular FormulaC43H56O8
Molecular Weight700.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C.CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC=CC=C
InChIInChI=1S/C22H28O5.C21H28O3/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6;1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3;7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8-,13-11+;9-8-/t2*16-,18+,19+/m11/s1
InChIKeyVXSIXFKKSNGRRO-MXOVTSAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
Sol in alcohol, acetone, kerosene, carbon tetrachloride, nitromethane, & ethylene dichloride;  insol in water
Soluble in organic solvents, e.g. alcohols, hydrocarbons, aromatics, esters, etc.
Solubility in water: none
Insoluble

Pyrethrins (CAS 8003-34-7): Natural Insecticide Procurement Guide for Scientific and Industrial Applications


Pyrethrins (CAS 8003-34-7) are a mixture of six naturally occurring ester compounds extracted from Chrysanthemum cinerariifolium flowers, primarily pyrethrin I and pyrethrin II [1]. These botanical insecticides act as rapid-acting neurotoxins by modulating voltage-gated sodium channels in insects, causing paralysis ('knockdown') and mortality [2]. Pyrethrins are characterized by their low mammalian toxicity and rapid environmental degradation, but also by their inherent photolability and short residual activity [REFS-1, REFS-2].

Why Pyrethrins (CAS 8003-34-7) Are Not Directly Interchangeable with Synthetic Pyrethroids


Generic substitution of natural pyrethrins with synthetic pyrethroids (e.g., permethrin, cypermethrin, deltamethrin) introduces critical performance trade-offs. While synthetic pyrethroids were designed for enhanced photostability and insecticidal potency, these modifications also result in significantly different mammalian toxicity, environmental persistence, and target-site resistance profiles [1]. For instance, the increased lipophilicity and metabolic stability of synthetic pyrethroids leads to higher acute mammalian toxicity and prolonged aquatic toxicity compared to the rapidly degraded natural pyrethrins [2]. The quantitative differences outlined below substantiate why specific procurement based on the end-use scenario is essential.

Pyrethrins (CAS 8003-34-7): Quantitative Differentiation Evidence Against Key Comparators


Significantly Lower Mammalian Acute Oral Toxicity Compared to Synthetic Pyrethroids

Pyrethrins exhibit markedly lower acute oral toxicity in mammals compared to common synthetic pyrethroids. For pyrethrins, the oral LD50 in rats ranges from 700-1,030 mg/kg, while the LD50 for permethrin is approximately 430-4,000 mg/kg, cypermethrin 250-4,150 mg/kg, and deltamethrin 31-135 mg/kg [REFS-1, REFS-2]. Deltamethrin, a Type II pyrethroid, is notably >1000 times more potent as an insecticide but also exhibits over 20 times greater acute mammalian toxicity (LD50 31 mg/kg) than natural pyrethrins [REFS-2, REFS-3]. This difference is critical for applications where non-target vertebrate exposure is a concern.

Toxicology Mammalian Safety Acute Toxicity

Extremely Rapid Environmental Degradation vs. Persistent Synthetic Pyrethroids

Pyrethrins are inherently unstable, undergoing rapid photodegradation and biodegradation. In contrast, synthetic pyrethroids are intentionally designed for greater stability, leading to extended residual activity but also increased environmental persistence [1]. The half-life of pyrethrins in direct sunlight is approximately 10-12 minutes, while on plant surfaces it is 0.2-2.0 days and in soil 12 days [REFS-2, REFS-3, REFS-4]. For comparison, synthetic pyrethroid soil half-lives range from 3-96 days, with permethrin specifically exhibiting a half-life of up to 240 days at higher pH [5]. This orders-of-magnitude difference dictates the choice of compound based on the required duration of action and the acceptable environmental footprint.

Environmental Fate Photodegradation Persistence

Rapid Knockdown Efficacy Demonstrated with Quantified KT50/KT90 Values

A key performance characteristic of pyrethrins is their rapid 'knockdown' effect. In a direct comparative study of aerosol formulations against German cockroaches (Blattella germanica), a product containing 1.0% pyrethrins + 0.2% permethrin (Raid Power®) was among the fastest-acting formulations tested, with a mean KT50 of 5.4 seconds [1]. While this specific formulation also contained permethrin, the study highlights the fast-acting nature of pyrethrin-based products. For pure pyrethrin formulations, a comparative study on Anopheles gambiae mosquitoes showed that a 0.4% pyrethrin formulation had a KT50 and KT90 that were half those of a 0.3% formulation, demonstrating a clear concentration-dependent knockdown response [2].

Entomology Vector Control Knockdown Effect

Equivalent Clinical Efficacy to Permethrin for Head Lice Treatment

In a Cochrane systematic review of head lice treatments, a direct comparative clinical trial found that synergized pyrethrins (combined with piperonyl butoxide) and 1% permethrin creme rinse exhibited equivalent efficacy in curing head lice infestations [1]. This finding is crucial as it establishes that for a specific human health application, the natural product can achieve the same therapeutic outcome as a leading synthetic alternative. However, the review also notes that the subsequent emergence of knockdown resistance (kdr) mutations in lice populations may have altered the comparative effectiveness of these products in contemporary settings [1].

Clinical Trial Pediculicide Human Health

Cross-Resistance Profile and Knockdown Resistance (kdr) Management Considerations

The widespread emergence of knockdown resistance (kdr) mutations in insect populations poses a significant threat to the efficacy of both natural pyrethrins and synthetic pyrethroids. Studies have documented strong cross-resistance; for example, head lice populations in the US exhibit 40- to 70-fold tolerance to both permethrin and pyrethrum, mediated by kdr-type mutations in the voltage-gated sodium channel [1]. Furthermore, in house flies, a strain from Demerara, Guyana, exhibited strong resistance to pyrethrins alongside DDT and propoxur [2]. This shared resistance mechanism means that where synthetic pyrethroid resistance is prevalent, pyrethrin efficacy may also be compromised. Procurement decisions must therefore be informed by local resistance monitoring data.

Resistance Management Insecticide Resistance kdr Mutations

Optimal Scientific and Industrial Application Scenarios for Pyrethrins (CAS 8003-34-7) Based on Differential Evidence


Organic Agriculture and Pre-Harvest Pest Control

The extremely short environmental half-life of pyrethrins (0.2-2.0 days on plants, 10-12 minutes in sunlight) makes them the preferred choice for applications where minimal residue is paramount [1]. This is critical for organic farming certifications and for pre-harvest treatments on crops intended for immediate consumption, as it ensures compliance with strict maximum residue limits (MRLs) and reduces the risk of environmental contamination.

Formulation of Topical Pediculicides and Veterinary Products for Mammals

The significantly lower acute oral mammalian toxicity of pyrethrins (LD50 700-1,030 mg/kg) compared to Type II synthetic pyrethroids like deltamethrin (LD50 31 mg/kg) provides a crucial safety margin for products applied directly to human skin or animal fur [REFS-1, REFS-2]. This evidence supports the procurement of pyrethrins for over-the-counter head lice treatments and veterinary spot-on formulations where accidental ingestion or dermal absorption by the host is a risk.

Indoor and Rapid-Knockdown Insecticide Products

The demonstrated rapid knockdown effect (e.g., KT50 of 5.4 seconds in aerosol formulations) makes pyrethrins ideal for indoor aerosol sprays and foggers targeting flying and crawling insects like cockroaches and mosquitoes [1]. The fast action provides immediate consumer relief and is a key performance attribute for household pest control products, where the short residual activity is less of a concern than rapid pest elimination.

Resistance Management Programs in Areas with Documented Pyrethroid Susceptibility

In regions where insect populations have not yet developed significant knockdown resistance (kdr) mutations, pyrethrins offer a naturally-derived, effective alternative to synthetic pyrethroids [1]. Their clinical equivalence to permethrin for head lice treatment in susceptible populations supports their use as a first-line therapy [2]. However, this application is contingent on local resistance monitoring data, as cross-resistance with synthetic pyrethroids is well-documented [1].

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